molecular formula C8H9NO2 B2591568 3-Methoxy-4-(oxiran-2-yl)pyridine CAS No. 2248364-23-8

3-Methoxy-4-(oxiran-2-yl)pyridine

Cat. No.: B2591568
CAS No.: 2248364-23-8
M. Wt: 151.165
InChI Key: KMGQHELNZCLUJC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(oxiran-2-yl)pyridine is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 3-position and an oxirane (epoxide) ring at the 4-position of the pyridine core.

Such structural features align with trends observed in pyridine-based pharmaceuticals, where substituents like methoxy, halogens, or alkyl groups are common .

Properties

IUPAC Name

3-methoxy-4-(oxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-10-7-4-9-3-2-6(7)8-5-11-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGQHELNZCLUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the epoxidation of 3-methoxy-4-vinylpyridine using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of catalysts and automated systems can further optimize the process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring in 3-Methoxy-4-(oxiran-2-yl)pyridine can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: The compound can be reduced to open the oxirane ring, forming a diol.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Diols: from the opening of the oxirane ring.

    Substituted pyridines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(oxiran-2-yl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine: Pyridine derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial and antiviral properties. They are being investigated for their ability to interact with biological targets and pathways .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making it useful in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomerism

3-Methyl-5-[(2S)-oxiran-2-yl]pyridine
  • Structure : Methyl group at position 3; oxirane at position 3.
  • Molecular Weight : 135.16 g/mol .
  • Key Differences : The methyl group (electron-donating) and oxirane placement alter electronic distribution compared to the target compound. Position 5 oxirane may reduce steric hindrance near the pyridine nitrogen, affecting reactivity in nucleophilic attacks.
  • Applications : Used in asymmetric synthesis due to the chiral (2S)-oxirane configuration .
3-Iodo-4-methoxypyridine
  • Structure : Iodo substituent at position 3; methoxy at position 3.
  • Molecular Weight : 235.03 g/mol .
  • Key Differences : The iodo group (bulky, electron-withdrawing) at position 3 contrasts with the oxirane in the target compound. This enhances stability toward oxidation but reduces epoxide-like reactivity.
  • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

Substituent Effects on Reactivity and Bioactivity

Compound Substituents Reactivity Profile Potential Applications
3-Methoxy-4-(oxiran-2-yl)pyridine 3-OCH₃, 4-oxirane High epoxide reactivity; moderate solubility Drug intermediates, polymers
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-OCH₃, 3-ethynyl-TMS Alkyne-enabled click chemistry; steric protection Bioconjugation, materials science
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Triazole-pyridine fusion; benzyloxy-methoxy aryl Oxidative cyclization; antimicrobial activity Antibacterial agents, chemosensors
  • Epoxide Reactivity : The oxirane in this compound is more reactive than ethers or halogens in analogous compounds (e.g., 3-Iodo-4-methoxypyridine), enabling nucleophilic ring-opening for functionalization .
  • Biological Relevance : Triazolopyridines (e.g., ) demonstrate antimicrobial properties, suggesting that the target compound’s methoxy and oxirane groups could be optimized for similar bioactivity.

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